5-bromopentanal

Vue d'ensemble

Description

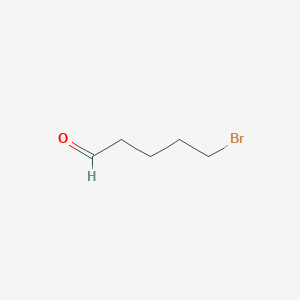

5-bromopentanal (also known as this compound) is an organic compound with the molecular formula C5H9BrO. It is a brominated aldehyde, characterized by the presence of a bromine atom attached to the fifth carbon of the pentanal chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

5-bromopentanal can be synthesized through the free radical addition of hydrogen bromide to 4-pentenal. This reaction is typically carried out in a liquid medium at temperatures ranging from 10°C to 60°C, in the presence of a free radical initiator or under ultraviolet irradiation . The reaction proceeds as follows:

CH2=CH−CH2−CH2−CHO+HBr→Br−CH2−CH2−CH2−CH2−CHO

Industrial Production Methods

Industrial production methods for pentanal, 5-bromo- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same free radical addition reaction, with careful control of reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

5-bromopentanal undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: 5-bromopentanoic acid.

Reduction: 5-bromopentanol.

Substitution: Various substituted pentanal derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

5-Bromopentanal is characterized by its aldehyde functional group and a bromine atom located on the fifth carbon of the pentanal chain. This configuration provides distinct reactivity patterns compared to other similar compounds. The aldehyde group can engage in nucleophilic addition reactions, while the bromine atom is prone to substitution reactions, enhancing its utility in synthetic chemistry .

Key Reactions

- Oxidation : Converts to 5-bromopentanoic acid.

- Reduction : Forms 5-bromopentanol.

- Substitution : Produces various substituted derivatives depending on the nucleophile used.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo cyclization and stereochemistry studies makes it valuable for understanding reaction mechanisms .

Phase-Transfer Catalysis

The compound is employed in phase-transfer catalysis, particularly for the oxidation of linear alkenes. This application highlights its role in facilitating chemical reactions that involve multiple phases (liquid-liquid or liquid-solid) which are often challenging to achieve .

Biological Studies

Research has indicated that this compound exhibits notable biological activities:

- Antiviral Properties : It has been evaluated for efficacy against viral strains such as Enterovirus 71 and Coxsackievirus A16, showing potential as a lead compound for antiviral drug development.

- Cytotoxicity in Cancer Research : Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly MCF-7 breast cancer cells, by modulating Bcl-2 family proteins .

Case Study 1: Antiviral Activity Against Enterovirus 71

In vitro studies assessed the antiviral activity of derivatives of this compound against Enterovirus 71. Results indicated significant inhibition with median inhibitory concentrations (IC50) ranging from 1 μM to 100 μM, demonstrating low cytotoxicity towards human cells. Structure-activity relationship (SAR) analysis suggested that modifications to the alkyl chain could enhance efficacy while maintaining safety profiles.

Case Study 2: Induction of Apoptosis in MCF-7 Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The compound activated caspase pathways leading to apoptosis. Western blot analyses confirmed increased cytochrome c release from mitochondria and activation of caspases, highlighting its potential as an anticancer agent .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Antiviral | 1 - 100 | Effective against EV71 |

| Cytotoxic | N/A | Induces apoptosis in MCF-7 cells |

Table 2: Synthetic Applications

| Application Type | Description |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Phase-Transfer Catalysis | Oxidation of linear alkenes |

| Cyclization Studies | Stereochemical outcomes of ω-formylalkyl radicals |

Mécanisme D'action

The mechanism of action of pentanal, 5-bromo- involves its reactivity as an aldehyde and a brominated compound. The aldehyde group can participate in nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These properties make it a versatile compound in organic synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-1-pentanol: Similar in structure but with a hydroxyl group instead of an aldehyde group.

5-Bromo-2-methylpentanal: A methyl-substituted analog of pentanal, 5-bromo-.

4-Bromo-1-butanol: A shorter chain analog with a hydroxyl group.

Uniqueness

5-bromopentanal is unique due to its combination of an aldehyde group and a bromine atom, which provides distinct reactivity patterns compared to its analogs. This makes it particularly useful in studies involving both aldehyde and bromine chemistry.

Activité Biologique

5-Bromopentanal is a brominated aldehyde that has garnered attention in organic synthesis and medicinal chemistry due to its potential biological activities. This compound can be derived from Weinreb amides through a sequence of bromination and hydrolysis reactions, leading to various derivatives with significant applications in pharmacology and biochemistry .

Antiproliferative Effects

Research indicates that this compound serves as a precursor in the synthesis of biologically active compounds, particularly those exhibiting antiproliferative properties. For instance, it has been utilized in the synthesis of tetraponerines, which are known for their cytotoxic effects on cancer cells. The incorporation of this compound in these synthetic pathways highlights its role as a building block for developing novel anticancer agents .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that influence cellular mechanisms. Studies have shown that brominated compounds often interact with cellular targets such as enzymes and receptors, potentially leading to altered signaling pathways involved in cell proliferation and survival. The presence of the bromine atom can enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression .

- Inhibition of Drug Resistance : Another investigation revealed that certain 5-bromo derivatives could sensitize drug-resistant leukemia cells by inhibiting the P-glycoprotein efflux pump, thereby enhancing the efficacy of standard chemotherapeutic agents .

- Synthesis of Bioactive Compounds : The synthesis of this compound derivatives has led to the discovery of new compounds with promising biological activities, including antimicrobial and antifungal properties, further expanding the scope of its application in drug development .

Table 1: Biological Activities of this compound Derivatives

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Brominated compounds may inhibit key enzymes involved in metabolic pathways. |

| P-glycoprotein Interaction | Some derivatives prevent drug efflux, enhancing drug retention in cells. |

| Apoptosis Induction | Induction of programmed cell death through mitochondrial pathways. |

Propriétés

IUPAC Name |

5-bromopentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c6-4-2-1-3-5-7/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJSXHLXJUILMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437127 | |

| Record name | Pentanal, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191-30-6 | |

| Record name | Pentanal, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopentanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes 5-Bromopentanal a valuable building block in organic synthesis?

A: this compound serves as a versatile precursor for constructing complex molecules due to its unique structure. The presence of both an electrophilic aldehyde group and a reactive bromine atom allows for diverse chemical transformations. []

Q2: How can this compound be synthesized efficiently?

A: A recent study [] describes an efficient synthesis of this compound derivatives from Weinreb amides. This method involves the following steps:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.